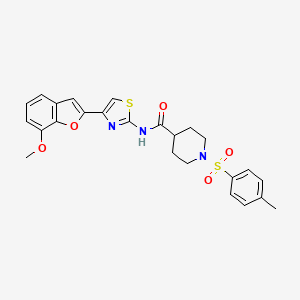

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5S2/c1-16-6-8-19(9-7-16)35(30,31)28-12-10-17(11-13-28)24(29)27-25-26-20(15-34-25)22-14-18-4-3-5-21(32-2)23(18)33-22/h3-9,14-15,17H,10-13H2,1-2H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFGKRGHKQADLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C20H21N3O4S

- Molecular Weight : 395.46 g/mol

The structural components include a methoxybenzofuran moiety, a thiazole ring, and a tosylpiperidine unit, which contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit significant anticancer properties primarily through the inhibition of tubulin polymerization. This mechanism leads to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells.

Key Mechanisms:

- Tubulin Polymerization Inhibition : The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .

- Apoptosis Induction : Following cell cycle arrest, the compound triggers apoptotic pathways, leading to cancer cell death .

- Overcoming Multidrug Resistance (MDR) : Certain derivatives have shown efficacy against MDR cancer cells, suggesting potential for use in resistant cancer types .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits potent cytotoxicity against various cancer cell lines. The IC50 values for these compounds are typically in the low nanomolar range, indicating high potency.

| Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer (PC-3) | 0.5 - 1.0 |

| Melanoma (A375) | 0.6 - 1.5 |

| Leukemia (CCRF-CEM) | 0.124 |

These results suggest that this compound could be an effective treatment option for these malignancies.

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer effects of this compound. For instance, treatments with similar SMART compounds resulted in tumor growth inhibition rates ranging from 30% to 70% compared to control groups .

Case Studies and Research Findings

Several studies have focused on the biological activity of related thiazole compounds:

- SMART Compounds : A series of SMART compounds were tested for their anticancer activities, showing significant efficacy against prostate and melanoma cancers with minimal neurotoxicity reported at therapeutic doses .

- Mechanism Elucidation : Research has confirmed that modifications to the thiazole ring can enhance or diminish biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

- Neuropharmacological Potential : Some derivatives have been investigated for their activity as serotonin receptor agonists, suggesting broader therapeutic applications beyond oncology .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Physical Properties of Comparable Compounds

*Calculated values based on molecular formula.

Key Observations :

- Aromatic Core Variations : The target compound’s benzofuran-thiazole core differs from benzothiazole () or simple aryl-thiazole systems (). Benzofuran’s oxygen atom may enhance polarity and π-stacking interactions compared to sulfur in benzothiazole .

- Sulfonamide Substituents : The tosyl group (p-toluenesulfonyl) in the target compound contrasts with chlorobenzenesulfonyl in . Tosyl groups generally improve solubility but may reduce metabolic stability compared to halogenated sulfonamides .

- Piperidine vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.